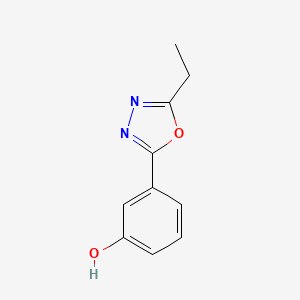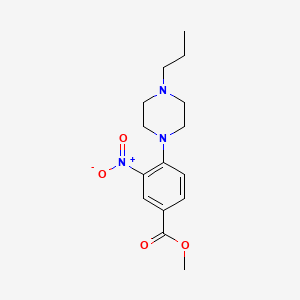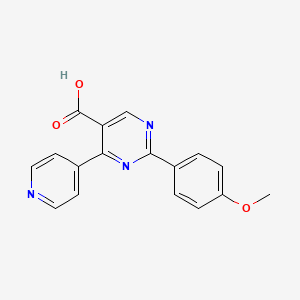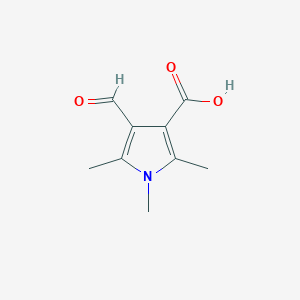
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol
Descripción general
Descripción
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol: is a heterocyclic compound that contains an oxadiazole ring fused with a phenol group. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Mecanismo De Acción
Target of Action
Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer , anti-inflammatory , and antiviral effects . These activities suggest that the compound may interact with various molecular targets involved in these biological processes.
Mode of Action
Oxadiazoles have been reported to exhibit their effects through various mechanisms depending on their specific structure and the biological context . For instance, some oxadiazoles have been found to inhibit key enzymes involved in inflammatory responses .
Biochemical Pathways
Given the reported biological activities of oxadiazoles, it can be inferred that the compound may influence pathways related to cell proliferation, inflammation, and viral replication .
Pharmacokinetics
In silico results indicated that oxadiazole compounds generally agree to the lipinski rules of five, suggesting a positive oral bioavailability .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, with some compounds showing cytotoxic effects against cancer cell lines . Additionally, some oxadiazoles have been found to exhibit anti-inflammatory and analgesic activities .
Análisis Bioquímico
Biochemical Properties
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with enzymes involved in oxidative stress pathways. For instance, it has been observed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
Additionally, this compound interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This interaction can modulate the expression of genes involved in inflammation and immune response . The compound’s ability to bind to these biomolecules and alter their activity highlights its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell growth . It influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival.
Moreover, this compound affects gene expression by regulating transcription factors like NF-κB and activator protein 1 (AP-1). These transcription factors play a pivotal role in controlling the expression of genes involved in inflammation, cell cycle regulation, and apoptosis . The compound’s impact on cellular metabolism is also noteworthy, as it can alter the metabolic flux and energy production within cells.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves several key interactions. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it binds to the active site of cyclooxygenase enzymes, thereby inhibiting their catalytic activity and reducing the production of prostaglandins . This inhibition is crucial for its anti-inflammatory effects.
Furthermore, this compound can modulate the activity of transcription factors like NF-κB by preventing their translocation to the nucleus, thus inhibiting the transcription of pro-inflammatory genes . The compound’s ability to interact with multiple targets and pathways underscores its multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for extended studies
Long-term studies have revealed that this compound can maintain its biological activity over time, with sustained anti-inflammatory and antiproliferative effects . These findings suggest that the compound could be a viable candidate for chronic treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. The compound interacts with enzymes like cyclooxygenase and lipoxygenase, which are key players in the metabolism of arachidonic acid . By inhibiting these enzymes, the compound can alter the levels of metabolites involved in the inflammatory response.
Additionally, this compound affects the metabolic flux within cells by modulating the activity of enzymes involved in energy production and redox balance . These interactions contribute to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus .
The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity . These properties determine its ability to cross cell membranes and reach its target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
In the nucleus, this compound can modulate gene expression by interacting with transcription factors and chromatin . In the cytoplasm, it can influence signaling pathways and metabolic processes. The compound’s ability to localize in different subcellular compartments underscores its versatility and potential as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of ethyl hydrazinecarboxylate with 2-hydroxybenzohydrazide, followed by cyclization using phosphoryl chloride (POCl₃) under reflux conditions . Another method involves the use of acylhydrazides and aldehydes in the presence of a base such as potassium carbonate (K₂CO₃) to promote cyclization and deacylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. Additionally, environmentally benign methods such as mechanochemical synthesis have been explored to reduce the use of solvents and hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol is used as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential anticancer, antimicrobial, and anti-inflammatory activities . It has been investigated for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, including herbicides and fungicides . Its derivatives are also explored for their potential use in the production of high-energy materials and explosives .
Comparación Con Compuestos Similares
1,3,4-Oxadiazole: A closely related compound with similar biological activities and applications.
1,2,4-Oxadiazole: Another isomer with distinct chemical properties and uses in medicinal chemistry.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness: 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol stands out due to its unique combination of an oxadiazole ring and a phenol group, which imparts distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-4-3-5-8(13)6-7/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICKEIGCXFQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283454 | |
| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163299-07-8 | |
| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163299-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-1,2,3,4-tetraazole-5-carboxylate](/img/structure/B1387368.png)

![(8-Nitro-1-oxo-1,2,3,4-tetrahydropyrazino-[1,2-a]indol-4-yl)acetic acid](/img/structure/B1387372.png)
![2-(1,4-Diazepan-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387376.png)







![2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B1387389.png)
![(9-Methyl-6-oxopyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazin-5(6H)-yl)acetic acid](/img/structure/B1387390.png)
![5-[(4-Methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1387391.png)
